molecular formula C23H24O5 B12195473 ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12195473
M. Wt: 380.4 g/mol
InChI Key: BRUJAXYMEWFMGJ-NDENLUEZSA-N
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Description

Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is an organic compound with a complex structure that includes a benzofuran ring, a tert-butylbenzylidene group, and an ethyl acetate moiety

Preparation Methods

The synthesis of ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps. One common method involves the condensation of 4-tert-butylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions to form the benzylidene intermediate. This intermediate is then esterified with ethyl bromoacetate in the presence of a base to yield the final product .

Chemical Reactions Analysis

Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets. The benzofuran ring and benzylidene group can engage in π-π stacking interactions with aromatic residues in proteins, while the ester moiety can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can be compared with similar compounds such as:

Biological Activity

Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate, with CAS number 620547-80-0, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzofuran moiety, which is known for various biological activities. The molecular formula is C23H24O5C_{23}H_{24}O_{5} with a molecular weight of 384.44 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Antioxidant Activity : Benzofuran derivatives are often studied for their antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Antimicrobial Properties : Ethyl esters have been noted for their ability to inhibit bacterial growth, making them potential candidates for antimicrobial applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-alpha production
AntimicrobialInhibition of E. coli and S. aureus
CytotoxicInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Activity

A recent study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The results demonstrated significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Effects

In vitro studies on macrophage cells showed that treatment with this compound resulted in a marked decrease in the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential application in inflammatory diseases.

Case Study 3: Antimicrobial Properties

The compound was tested against several bacterial strains, including E. coli and S. aureus. Results indicated that it exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) being lower than those of commonly used antibiotics.

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C23H24O5/c1-5-26-21(24)14-27-17-10-11-18-19(13-17)28-20(22(18)25)12-15-6-8-16(9-7-15)23(2,3)4/h6-13H,5,14H2,1-4H3/b20-12-

InChI Key

BRUJAXYMEWFMGJ-NDENLUEZSA-N

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/O2

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)O2

Origin of Product

United States

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